Glycerol triacrylate
Description
Properties
IUPAC Name |
2,3-di(prop-2-enoyloxy)propyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-4-10(13)16-7-9(18-12(15)6-3)8-17-11(14)5-2/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGOMSLRUSTQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(COC(=O)C=C)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969841 | |
| Record name | Propane-1,2,3-triyl triprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5459-38-1 | |
| Record name | Glycerol triacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5459-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerol triacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Propenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane-1,2,3-triyl triprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-propanetriyl triacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalyst Selection
- Solid acids or heteropoly acids : A Chinese patent (CN102557935A) uses solid acid catalysts (e.g., p-toluenesulfonic acid) or heteropoly acids to esterify glycerol with acrylic acid in the presence of alkanes as water-carrying agents.
- Methanesulfonic acid : A clean production method employs methanesulfonic acid (5–50 g per mole of glycerol) with solvents like toluene or cyclohexane, achieving yields >98%.
Reaction Conditions
- Temperature : 70–120°C.
- Time : 10–12 hours for complete esterification.
- Inhibitors : Hydroquinone or 4-methoxyphenol (0.3–8 g) prevents polymerization.
Post-Reaction Processing
- Neutralization with sodium hydroxide.
- Adsorption of salts using magnesium polysilicate.
- Vacuum distillation to remove solvents and water.
Alkoxylated Glycerol-Based Synthesis
Propoxylated or ethoxylated glycerol derivatives are used to improve reaction efficiency:
Ethoxylated this compound
Advanced Characterization Techniques
Post-synthesis analyses ensure product quality:
| Parameter | Method | Typical Result |
|---|---|---|
| Molecular weight | Gel Permeation Chromatography (GPC) | 3,500–6,000 Da |
| Acid number | Titration | ≤0.2 mg KOH/g |
| Viscosity | Rheometry | 88–120 cP |
| Purity | NMR Spectroscopy | >98% |
Comparative Analysis of Methods
Key Research Findings
- Steric hindrance mitigation : The spatial challenge of esterifying glycerol’s three hydroxyl groups is addressed using alkoxylated derivatives or optimized catalysts.
- Environmental considerations : Methods using solid acids or cyclohexane reduce equipment corrosion and organic wastewater.
- Scalability : Industrial-scale production (e.g., 3,000 L reactors) demonstrates feasibility with consistent yields.
Chemical Reactions Analysis
Catalysts and Conditions
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p-Toluenesulfonic acid (PTSA): A common catalyst achieving 80% conversion of AA to GTA under reflux conditions (80–90°C) with cyclohexane as a solvent .
-
Methanesulfonic acid (MSA): Used in propoxylated this compound synthesis, yielding 98.6% product purity after neutralization and purification .
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Triphenylphosphine (TPP): Produces branched monomers with varying acrylate functionalities (1.2–2.0) .
Table 1: Reagent Ratios for Glycerol Acrylation
Post-esterification, solvent addition (e.g., cyclohexane) accelerates phase separation, reducing processing time by up to 5-fold .
RAFT Polymerization for Thermoplastics
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization enables controlled synthesis of glycerol-acrylate polymers:
Key Findings
-
CTA Concentration: Lower chain-transfer agent (CTA) concentrations yield higher molecular weights (e.g., 100 kDa vs. 1 kDa targets) .
-
Branching: Multifunctional monomers lead to hyperbranched architectures, complicating molecular weight control .
-
Conversion Rates: Over 85% acrylate functionality conversion achieved without gelation .
Table 2: RAFT Polymerization Conditions
| Parameter | Value |
|---|---|
| Monomer Functionality | 1.2–2.0 |
| Temperature | 70°C |
| Initiator | AIBN |
| Solvent | Toluene |
| Reaction Time | 24–48 hours |
Industrial Crosslinking Reactions
Propoxylated this compound (SR 9020) is a key component in UV/EB-curable coatings:
-
Mechanism: Acrylate groups undergo radical-initiated polymerization upon UV/EB exposure, forming crosslinked networks .
-
Applications: Furniture coatings, automotive plastics, and inkjet printing .
Reaction Kinetics and Conversion Rates
Studies highlight critical kinetic parameters:
Scientific Research Applications
Polymer Synthesis
Glycerol triacrylate is primarily used in the synthesis of polymers , particularly in the production of hydrogels and coatings. Due to its trifunctionality, GTA can create highly cross-linked structures that exhibit desirable mechanical properties.
Case Study: Hydrogel Formation
A study demonstrated the use of GTA in creating hydrogels for biomedical applications. These hydrogels showed excellent biocompatibility and mechanical strength, making them suitable for drug delivery systems and tissue engineering scaffolds. The incorporation of GTA allowed for tunable swelling behavior and controlled release properties of therapeutic agents .
Biomedical Applications
This compound has significant potential in biomedical applications , particularly in drug delivery and tissue engineering.
Case Study: Gene Delivery Systems
Research indicated that biocompatible this compound-spermine (GT-SPE) polyspermine was developed as a nanosized gene carrier. This formulation showed promising results in suppressing lung cancer progression, highlighting the potential of GTA-based materials in targeted therapy .
Coatings and Adhesives
The use of this compound in coatings and adhesives is notable , especially due to its ability to enhance adhesion properties when cured under UV light.
Data Table: Properties of GTA-based Coatings
| Property | Value |
|---|---|
| Viscosity | Low |
| Cure Time | Fast (UV-cured) |
| Adhesion Strength | High |
| Flexibility | Moderate |
A study reported that coatings formulated with GTA exhibited superior adhesion to various substrates compared to traditional acrylics, making them suitable for industrial applications .
Pharmaceutical Formulations
In the pharmaceutical industry , this compound serves as a component in various formulations due to its solubility and compatibility with other excipients.
Case Study: Bio-Ink for 3D Printing
GTA has been incorporated into bio-ink formulations used in bioprinting applications. Its role as a viscosity enhancer allows for better printability while maintaining cell viability during the printing process. This application is crucial for developing complex tissue structures .
Environmental Applications
This compound also finds applications in environmental science , particularly in water treatment processes.
Case Study: Adsorbent Materials
Research has shown that GTA can be polymerized into adsorbent materials capable of removing heavy metals from wastewater. The cross-linked structure provides a high surface area and functional groups that enhance metal ion binding capacity, demonstrating its utility in environmental remediation efforts .
Mechanism of Action
The primary mechanism by which glycerol triacrylate exerts its effects is through the formation of cross-linked polymer networks. The acrylate groups in the compound undergo free radical polymerization, leading to the formation of covalent bonds between polymer chains. This cross-linking process imparts mechanical strength and stability to the resulting polymer, making it suitable for various industrial applications. The molecular targets involved in this process are the acrylate groups, which react with radical initiators to form polymer chains.
Comparison with Similar Compounds
Chemical Structure and Reactivity
Glycerol Triacrylate vs. Propoxylated this compound (GPT):
- This compound : Contains three unmodified acrylate groups directly esterified to glycerol.
- GPT : Features propoxylate (PO) groups inserted between glycerol and acrylate moieties, reducing viscosity (e.g., 550 mPa·s decrease in acrylated vegetable oil systems) and altering phase behavior .
- Trimethylolpropane Triacrylate (TMPTA): A non-glycerol-based triacrylate with a branched carbon backbone, offering higher hydrophobicity and faster curing rates in coatings .
Key Structural Differences :
Thermal and Mechanical Properties
- This compound : Decomposes at 360°C (nitrogen) and 368°C (air) when modified with DOPO (GL-3DOPO), enhancing flame retardancy in polyesters .
- GPT : Lowers glass transition temperature (Tg) in UV-cured resins due to phase separation at 5–20 wt% loading, reducing tensile strength by 30–50% .
- TMPTA : Increases Young’s modulus in starch blends but reduces ductility and melting temperature at higher concentrations .
Biological Activity
Glycerol triacrylate (GTA) is a tri-functional acrylate monomer that has garnered attention for its diverse applications in biomedical fields, particularly due to its biocompatibility and potential therapeutic uses. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and safety profile based on recent research findings.
- Molecular Formula : C12H14O6
- CAS Number : 79569-26-7
- Structure : GTA consists of a glycerol backbone with three acrylate groups, which allows it to participate in polymerization reactions, forming hydrogels and other materials.
Mechanisms of Biological Activity
- Biocompatibility : GTA has been shown to be biocompatible, making it suitable for use in drug delivery systems and tissue engineering. Studies indicate that GTA-based materials do not elicit significant toxic responses in biological systems, which is crucial for their application in vivo .
- Anticancer Properties : Recent research has demonstrated that this compound can suppress lung cancer progression when used as part of a nanosized gene carrier system. This system enhances the delivery of therapeutic agents to cancer cells, potentially improving treatment efficacy .
- Cellular Uptake and Metabolism : GTA is absorbed by cells and can influence metabolic pathways. For instance, studies have indicated that it may alter glucose metabolism and enhance energy utilization in certain cellular contexts .
Drug Delivery Systems
This compound is utilized as a matrix for controlled drug release. Its polymeric forms can encapsulate drugs and release them in a controlled manner, which is beneficial for sustained therapeutic effects.
Tissue Engineering
Due to its ability to form hydrogels, GTA is employed in scaffolds for tissue engineering. These hydrogels provide a supportive environment for cell attachment and growth, facilitating tissue regeneration.
Safety Profile
The safety assessment of this compound indicates low toxicity levels. It has been shown not to cause significant adverse effects on reproductive health or fetal development in animal studies . Additionally, it is readily biodegradable, which reduces environmental concerns associated with its use .
Table 1: Summary of Biological Activities of this compound
Case Study: GTA as a Gene Carrier
In a notable study, researchers developed a GTA-spermine polyspermine complex aimed at enhancing gene delivery to lung cancer cells. The results showed improved cellular uptake and significant inhibition of tumor growth compared to controls . This case highlights the potential of GTA in innovative therapeutic strategies.
Q & A
Basic Research Questions
Q. How can researchers ensure reproducibility in synthesizing glycerol triacrylate derivatives, such as propoxylated glyceryl triacrylate?
- Methodological Answer : Follow strict protocols for stoichiometric ratios, reaction conditions (temperature, catalyst), and purification steps. Document deviations, such as incomplete acrylation or side reactions, using techniques like FTIR or NMR to verify functional groups . Use standardized characterization methods (e.g., HPLC for purity analysis) and report batch-specific data, including molecular weight distribution and inhibitor content (e.g., MEHQ in propoxylated derivatives) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Prioritize hazard controls outlined in safety data sheets (SDS), such as using fume hoods to avoid inhalation of vapors and wearing nitrile gloves to prevent dermal exposure. For polymerization inhibitors like MEHQ, monitor concentrations (e.g., 300 ppm) to balance stability and toxicity . Implement spill containment protocols and disposal methods compliant with local regulations for reactive acrylates .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine chromatographic (e.g., GC-MS for volatile impurities, GPC for molecular weight) and spectroscopic methods (e.g., -NMR for acrylate group quantification). For trace glycerol content, use EN 14106-compliant GC methods with repeatability thresholds (e.g., ±5% variation across 10 runs) . Validate results against reference standards from authoritative databases like NIST Chemistry WebBook .
Advanced Research Questions
Q. How can researchers design experiments to optimize this compound’s reactivity in radical polymerization systems?
- Methodological Answer : Employ response surface methodology (RSM) to model variables such as initiator concentration, UV intensity, and crosslinker ratios. Use desirability functions to balance conversion rates and gelation thresholds . Validate models with real-time FTIR or Raman spectroscopy to track acrylate group consumption .
Q. What strategies resolve contradictions in reported catalytic efficiencies of sulfonated this compound copolymers for glycerol acetylation? **
- Methodological Answer : Perform systematic reviews of catalytic studies, comparing variables like sulfonation degree, solvent polarity, and substrate ratios. Use meta-analysis tools to quantify effect sizes and identify outliers. Replicate key experiments under controlled conditions (e.g., anhydrous vs. aqueous systems) and publish raw datasets for transparency .
Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties during material synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles, including Design of Experiments (DoE) to identify critical process parameters (CPPs). Use statistical process control (SPC) charts to monitor viscosity, refractive index, and density across batches . Archive samples for retrospective analysis if anomalies arise in downstream applications .
Q. What computational methods are suitable for predicting this compound’s interactions in hybrid polymer networks?
- Methodological Answer : Apply molecular dynamics (MD) simulations to model crosslinking kinetics and mechanical behavior. Validate predictions with experimental data from DMA or tensile testing. Open-source tools like LAMMPS or GROMACS can reduce computational costs .
Data Analysis & Literature Review
Q. How can researchers critically evaluate the reliability of published data on this compound’s toxicity profiles?
- Methodological Answer : Cross-reference studies using triangulation: compare in vitro cytotoxicity (e.g., EC50 values) with in vivo data, and check for compliance with OECD guidelines. Use tools like SciFinder to trace citation networks and identify consensus or discrepancies .
Q. What frameworks support the integration of this compound into sustainable material research?
- Methodological Answer : Apply life-cycle assessment (LCA) methodologies to quantify environmental impacts, such as energy use in synthesis vs. biodegradability. Pair with techno-economic analysis (TEA) to assess scalability of bio-based feedstocks .
Tables for Key Data
| Property | Analytical Method | Acceptable Range | Reference |
|---|---|---|---|
| Free Glycerol Content | GC (EN 14106) | <0.02% w/w | |
| MEHQ Inhibitor Concentration | HPLC-DAD | 300 ± 20 ppm | |
| Viscosity (25°C) | Rotational Viscometer | 100–150 mPa·s |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
